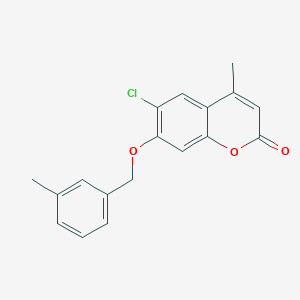

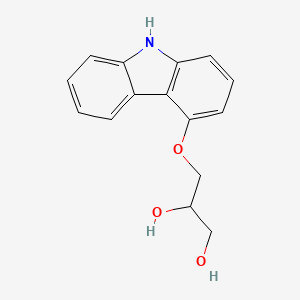

![molecular formula C13H12N2O4S B3008639 N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-47-3](/img/structure/B3008639.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzothiazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Anti-Cancer Activity

This compound has been found to exhibit anti-cancer activity. Isoxazole derivatives of this compound have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . These compounds have demonstrated anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 .

Anti-Inflammatory Properties

The compound has been used in the synthesis of derivatives that have shown significant anti-inflammatory properties . These derivatives have been evaluated for their COX-1 inhibition and demonstrated excellent COX-2 SI values .

Corrosion Combating Action

The compound has been studied for its remarkable corrosion combating action . The presence of a thiazole ring in the compound’s structure is believed to form a dense protective coating on metal surfaces during adsorption .

Antimicrobial Activity

Benzothiazole-phthalimide hybrids of the compound have shown antimicrobial activity against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Breast Cancer Activity

The compound has been used in the synthesis of benzothiazole-phthalimide hybrids that have shown anti-breast cancer activity . These hybrids have been screened for their anticancer properties against two human breast cancer cell lines .

DNA Binding and Colorimetric Anion Sensing Applications

The compound has been used in the synthesis of a Schiff base that has shown potential in DNA binding and colorimetric anion sensing applications .

Antitumor Activity

The compound has been used in the synthesis of derivatives that have shown antitumor activity .

Antibacterial and Antiviral Activity in Agriculture

The compound has been used in the synthesis of derivatives that have shown antibacterial and antiviral activity in the field of agriculture .

Mechanism of Action

Target of Action

The primary target of this compound is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor.

Mode of Action

This compound interacts with its target, the p53 protein, by inducing its activation . The activation of p53 leads to an increase in its levels within the cell . This results in alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .

Biochemical Pathways

The activation of p53 affects several biochemical pathways. One of the most significant is the regulation of the cell cycle . The compound induces G2/M cell cycle arrest , halting the cells in the phase of the cell cycle where DNA repair can occur before cell division. This can lead to apoptosis, or programmed cell death, if the DNA damage is irreparable .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the acceleration of the expression of caspases, enzymes that play essential roles in programmed cell death . This makes the compound a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Action Environment

The environment in which the compound acts can greatly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness.

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-17-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTKYQOCOKUBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

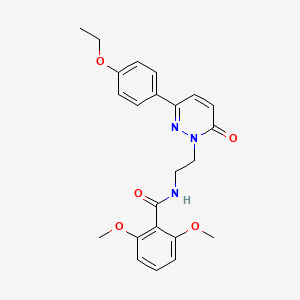

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

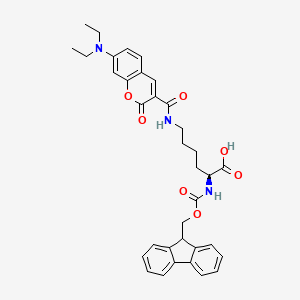

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

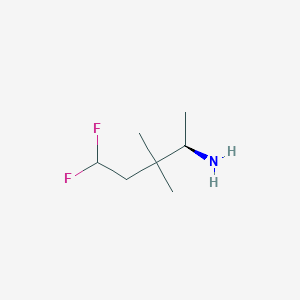

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)